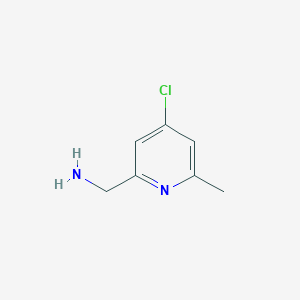

(4-Chloro-6-methylpyridin-2-YL)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2 |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

(4-chloro-6-methylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C7H9ClN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,4,9H2,1H3 |

InChI Key |

SPUPHJSEXARGJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)CN)Cl |

Origin of Product |

United States |

The Role of 4 Chloro 6 Methylpyridin 2 Yl Methanamine in Contemporary Chemical Synthesis

(4-Chloro-6-methylpyridin-2-YL)methanamine is a substituted pyridine (B92270) derivative that is emerging as a valuable building block in organic synthesis. Its structure, which combines a chlorinated pyridine ring with a methanamine substituent, offers multiple reactive sites for chemical modification. This unique combination of functional groups allows for its application in the creation of complex molecular architectures.

Synthetic Methodologies for the Preparation of 4 Chloro 6 Methylpyridin 2 Yl Methanamine

Convergent and Linear Synthetic Strategies for Pyridylmethanamine Scaffolds

The construction of complex molecules like (4-Chloro-6-methylpyridin-2-YL)methanamine can be approached through two primary strategies: linear and convergent synthesis.

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step construction of the target molecule from a single starting material. | Conceptually simple to plan. | Can be lengthy, leading to low overall yields. A failure in a late stage can be costly. |

| Convergent Synthesis | Independent synthesis of key fragments followed by their assembly. | Higher overall yields, more efficient, allows for parallel work. | Requires more complex planning and synthesis of multiple fragments. |

Precursor Selection and Preparation for Pyridine (B92270) Ring Functionalization

The choice of starting material is critical for the successful synthesis of this compound. A common and versatile precursor for polysubstituted pyridines is 2,6-lutidine (2,6-dimethylpyridine). This readily available starting material provides the C2-methyl and C6-methyl groups, one of which can be further functionalized to introduce the aminomethyl group, while the other remains as the C6-methyl substituent. The pyridine ring of 2,6-lutidine can then be subjected to regioselective chlorination.

An alternative precursor is 2-methyl-6-picolinic acid, which can be synthesized by the selective oxidation of one of the methyl groups of 2,6-lutidine. This precursor is advantageous as the carboxylic acid group at the C2-position can be readily converted into the desired aminomethyl group through various functional group transformations.

| Precursor | Rationale for Selection | Key Transformations |

| 2,6-Lutidine | Commercially available and provides the basic 2,6-dimethylpyridine (B142122) framework. | Regioselective chlorination and functionalization of one methyl group. |

| 2-Methyl-6-picolinic acid | The carboxylic acid group is a versatile handle for introducing the aminomethyl group. | Chlorination and conversion of the carboxylic acid to the aminomethyl group. |

Aminomethylation Reactions for Introducing the Methanamine Moiety

The introduction of the aminomethyl group at the C2-position of the pyridine ring is a key step in the synthesis. Several methods can be employed, primarily falling into two categories: reductive amination and nucleophilic substitution strategies.

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. In the context of synthesizing this compound, this approach would typically involve the oxidation of the C2-methyl group of a 4-chloro-2,6-dimethylpyridine (B1297441) precursor to an aldehyde (4-chloro-6-methylpicolinaldehyde). This aldehyde can then be reacted with ammonia (B1221849) in the presence of a reducing agent to yield the target primary amine.

Alternatively, a related approach involves the synthesis of 4-chloro-6-methylpyridine-2-carbonitrile. The nitrile group can then be reduced to the aminomethyl group using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

| Intermediate | Reagents for Aminomethylation | Product |

| 4-Chloro-6-methylpicolinaldehyde | NH₃, Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) | This compound |

| 4-Chloro-6-methylpyridine-2-carbonitrile | Reducing Agent (e.g., LiAlH₄, H₂/Raney Ni) | This compound |

Nucleophilic substitution reactions can also be employed to introduce the aminomethyl group. One strategy involves the conversion of a C2-methyl group into a good leaving group, such as a halide. For instance, chlorination of the methyl group of 4-chloro-2,6-lutidine would yield 2-(chloromethyl)-4-chloro-6-methylpyridine. This activated intermediate can then undergo nucleophilic substitution with an appropriate nitrogen nucleophile, such as ammonia or a protected amine equivalent, to furnish the desired methanamine.

Another set of strategies involves the conversion of a C2-carboxylic acid to an amine with one less carbon atom through rearrangement reactions. The Hofmann, Curtius, Schmidt, or Lossen rearrangements of a suitable carboxylic acid derivative (amide, acyl azide, or hydroxamic acid, respectively) can be utilized to form an intermediate isocyanate, which upon hydrolysis yields the primary amine. wikipedia.orgorgoreview.comnih.govnrochemistry.comwikipedia.orgnih.govwikipedia.orgthermofisher.commasterorganicchemistry.comyoutube.comtcichemicals.comwikipedia.orgscispace.com For example, 4-chloro-6-methylpicolinic acid can be converted to its corresponding amide, which can then undergo a Hofmann rearrangement to yield (4-chloro-6-methylpyridin-2-yl)amine. While this provides an amino group directly attached to the ring, subsequent homologation would be required to form the methanamine. A more direct approach would be to start with a precursor having a two-carbon side chain at the C2-position that can be converted to the aminomethyl group.

| Precursor | Reaction Type | Key Intermediate |

| 2-(Chloromethyl)-4-chloro-6-methylpyridine | Nucleophilic Substitution | - |

| 4-Chloro-6-methylpicolinamide | Hofmann Rearrangement | Isocyanate |

| 4-Chloro-6-methylpicolinoyl azide | Curtius Rearrangement | Isocyanate |

Regioselective Chlorination Techniques on Pyridine Derivatives

The introduction of a chlorine atom at the C4-position of the 2,6-lutidine ring is a crucial step. Direct chlorination of 2,6-lutidine can lead to a mixture of products. However, by converting 2,6-lutidine to its N-oxide, the pyridine ring is activated towards electrophilic substitution, and the directing effect of the N-oxide group can favor substitution at the C4-position. Subsequent deoxygenation of the N-oxide would then yield the desired 4-chloro-2,6-lutidine.

Alternatively, starting from 2,6-dihydroxy-4-methylpyridine, chlorination with reagents like phosphorus oxychloride (POCl₃) can be employed to introduce chlorine atoms at the 2- and 6-positions. A subsequent selective reduction could potentially remove one of the chloro groups, although achieving high regioselectivity in such a step can be challenging. A more controlled approach involves the synthesis of 2,6-dimethyl-4-pyridone, which can be chlorinated at the 4-position with a suitable chlorinating agent. google.com

| Starting Material | Chlorination Method | Product |

| 2,6-Lutidine N-oxide | Electrophilic Chlorination followed by deoxygenation | 4-Chloro-2,6-lutidine |

| 2,6-Dimethyl-4-pyridone | Chlorination with POCl₃ or similar reagents | 4-Chloro-2,6-lutidine |

Strategic Placement of Methyl Groups for Enhanced Synthetic Control

The presence of the methyl group at the C6-position in the target molecule provides a degree of steric hindrance that can influence the regioselectivity of subsequent reactions. For instance, during the functionalization of the C2-methyl group, the C6-methyl group can sterically shield the adjacent C5-position from unwanted side reactions.

Furthermore, the electronic effect of the methyl group, being weakly electron-donating, can influence the reactivity of the pyridine ring. In the context of precursor synthesis, the symmetrical nature of 2,6-lutidine simplifies the initial steps, as both methyl groups are equivalent. The challenge then lies in the selective functionalization of one of these methyl groups while leaving the other intact. This can often be achieved by controlling the stoichiometry of the reagents or by employing protecting group strategies.

Catalytic and Reagent-Based Approaches in Synthesis

The conversion of the nitrile or amide precursor to the target aminomethylpyridine is accomplished using either catalytic hydrogenation or chemical reducing agents. Each approach presents distinct advantages and challenges, particularly concerning the preservation of the chloro substituent on the pyridine ring.

Reagent-Based Reductions: Powerful hydride reagents are highly effective for the reduction of both nitriles and amides. Lithium Aluminum Hydride (LiAlH₄) is a prominent reagent for this transformation due to its high reactivity. google.commasterorganicchemistry.com It readily reduces amides to their corresponding amines. google.com A representative procedure for a similar transformation involves the reduction of a pyridine-2-carboxamide using a 1 M solution of LiAlH₄ in an inert solvent like tetrahydrofuran (B95107) (THF). The reaction is typically conducted at reflux for several hours to ensure complete conversion. google.com Following the reduction, a careful aqueous workup is necessary to quench the excess hydride reagent and to break down the resulting aluminum complexes, allowing for the isolation of the amine product. google.com While highly efficient, the use of LiAlH₄ requires stringent anhydrous conditions and careful handling due to its pyrophoric nature. ic.ac.uk

Catalytic Hydrogenation: Catalytic hydrogenation offers an alternative, often more industrially scalable, method for the reduction of nitriles. Raney Nickel is a widely used catalyst for the conversion of nitriles to primary amines. mdpi.com This process involves the reaction of the nitrile with hydrogen gas, often under pressure, in the presence of the catalyst. The reaction medium is typically an alcohol, such as methanol (B129727) or ethanol. google.com A key challenge in the catalytic hydrogenation of halogenated aromatic compounds is the potential for hydrodehalogenation, where the chloro substituent is reductively cleaved. rsc.org The chemoselectivity of the reduction can be influenced by the choice of catalyst, solvent, additives, and reaction conditions such as temperature and pressure. rsc.org While specific conditions for the Raney Nickel-catalyzed reduction of 4-chloro-6-methylpyridine-2-carbonitrile are not extensively detailed in publicly available literature, general protocols for nitrile reduction serve as a foundational approach. mdpi.comgoogle.com

Efficiency and Scalability Considerations in Synthetic Route Design

The synthesis of the key precursor, 4-chloro-6-methylpyridine-2-carbonitrile, is an important consideration. Methods for the cyanation of pyridines are well-established, providing a reliable source of this starting material. semanticscholar.org

When considering the final reduction step, reagent-based methods using LiAlH₄ offer high yields and predictability on a laboratory scale. google.com However, the high cost, hazardous nature, and the generation of significant amounts of aluminum waste from LiAlH₄ can pose challenges for large-scale industrial production. The required rigorous anhydrous conditions and specialized quenching procedures also add to the complexity and cost of the process. ic.ac.ukyoutube.com

Table 1: Comparison of Synthetic Approaches for the Reduction Step

| Parameter | Reagent-Based Reduction (e.g., LiAlH₄) | Catalytic Hydrogenation (e.g., Raney Nickel) |

|---|---|---|

| Precursor | Amide or Nitrile | Nitrile |

| Key Reagents/Catalyst | Lithium Aluminum Hydride (LiAlH₄) | Raney Nickel, H₂ gas |

| Typical Conditions | Anhydrous THF, reflux temperature google.com | Alcohol solvent, elevated H₂ pressure, variable temperature google.com |

| Advantages | High reactivity and yield, well-established for amides google.com | Cost-effective, catalyst can be recycled, suitable for large scale mdpi.com |

| Challenges | Hazardous reagent, strict anhydrous conditions, waste generation ic.ac.uk | Potential for dehalogenation, requires pressure equipment rsc.org |

Reactivity Profiles and Transformative Chemistry of 4 Chloro 6 Methylpyridin 2 Yl Methanamine

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group attached to the methylene (B1212753) bridge in (4-Chloro-6-methylpyridin-2-YL)methanamine serves as a potent nucleophile, readily participating in a range of bond-forming reactions.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine facilitates reactions with electrophilic partners. Acylation reactions with acid chlorides or anhydrides proceed readily to form the corresponding amides. For instance, the reaction with benzoyl chloride in the presence of a suitable base would yield N-((4-chloro-6-methylpyridin-2-yl)methyl)benzamide.

Alkylation of the primary amine can be achieved using various alkyl halides. However, these reactions often require careful control of stoichiometry to prevent over-alkylation, which can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. The reactivity is influenced by the nature of the alkylating agent and the reaction conditions.

| Reagent Type | General Product | Example Reagent |

| Acid Chloride | Amide | Acetyl Chloride |

| Alkyl Halide | Secondary Amine | Methyl Iodide |

Condensation and Imine Formation Reactions

The primary amine of this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is typically acid-catalyzed and involves the elimination of a water molecule. The resulting imine can be a stable product or a reactive intermediate that can be further transformed, for example, through reduction to a secondary amine.

The formation of imines is a cornerstone of various synthetic strategies, enabling the introduction of diverse substituents at the nitrogen atom.

| Carbonyl Compound | Product Type |

| Aldehyde | N-Alkylideneamine |

| Ketone | N-Alkylideneamine |

Derivatization for Complex Molecule Construction

The primary amine functionality is a key handle for the derivatization of this compound in the synthesis of complex molecules, including those with potential biological activity. It can participate in multicomponent reactions, such as the Ugi or Passerini reactions, which allow for the rapid assembly of diverse molecular scaffolds from three or more starting materials. Furthermore, its nucleophilicity is exploited in the construction of various heterocyclic systems.

Reactivity of the Chloro Substituent on the Pyridine (B92270) Ring

The chlorine atom at the 4-position of the pyridine ring is susceptible to displacement by various nucleophiles and participates in transition metal-catalyzed cross-coupling reactions, offering a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Aromatic Substitution Pathways

The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. The chloro group at the 4-position of this compound can be displaced by a variety of nucleophiles. These reactions typically proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer-like intermediate. The rate and success of these substitutions are dependent on the strength of the nucleophile and the reaction conditions. For instance, reaction with amines or alkoxides can lead to the corresponding 4-amino or 4-alkoxy derivatives.

| Nucleophile | Product |

| Amines | 4-Aminopyridine (B3432731) derivatives |

| Alkoxides | 4-Alkoxypyridine derivatives |

| Thiolates | 4-Thiolpyridine derivatives |

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The chloro substituent on the pyridine ring serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the chloropyridine with an organoboron reagent, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful tool. It involves the palladium-catalyzed coupling of the chloropyridine with a primary or secondary amine, providing access to a diverse array of 4-aminopyridine derivatives. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling the chloropyridine with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.

C-O Bond Formation: Palladium-catalyzed cross-coupling reactions can also be employed to form carbon-oxygen bonds, for example, by reacting the chloropyridine with alcohols or phenols in the presence of a suitable catalyst system.

These cross-coupling reactions offer a modular and efficient approach to significantly increase the molecular complexity of the this compound scaffold.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Organoboron reagent | C-C |

| Buchwald-Hartwig | Amine | C-N |

| Sonogashira | Terminal Alkyne | C-C (alkyne) |

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Stille, Buchwald-Hartwig)

The chloro group at the 4-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the C4 position, making the C-Cl bond susceptible to oxidative addition to a palladium(0) catalyst, the initial step in these catalytic cycles.

The Suzuki-Miyaura coupling offers a versatile method for introducing new carbon-carbon bonds. In a typical reaction, this compound would be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base. The electron-donating aminomethyl and methyl groups can influence the reaction rate, potentially by increasing the electron density on the pyridine ring and thus slightly impeding the oxidative addition step compared to an unsubstituted chloropyridine. However, these reactions are generally robust and high yields of the coupled product can be expected with appropriate ligand and base selection.

The Stille coupling provides an alternative route for C-C bond formation, utilizing organostannane reagents. While effective, the toxicity of the tin reagents is a significant drawback. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst and ligands is crucial to achieve high efficiency.

For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. This reaction would involve the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base. A key consideration for this substrate is the presence of the primary aminomethyl group, which could potentially undergo self-coupling or other side reactions. Careful protection of this group may be necessary to achieve chemoselective amination at the C4 position. The choice of a bulky phosphine (B1218219) ligand is often critical to promote the desired reductive elimination and prevent β-hydride elimination.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions This table presents hypothetical yet plausible reaction conditions based on established methodologies for similar substrates.

| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Expected Product |

| Suzuki | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | (4-Phenyl-6-methylpyridin-2-YL)methanamine |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | PPh₃ | - | Toluene | (4-Vinyl-6-methylpyridin-2-YL)methanamine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 4-(6-Methyl-2-(aminomethyl)pyridin-4-yl)morpholine |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, offer a complementary approach for the formation of C-N, C-O, and C-S bonds, often under milder conditions than traditional methods. For this compound, copper catalysis could be employed to introduce a variety of functionalities at the 4-position.

A significant advantage of copper catalysis in this context is the potential for ligand-accelerated reactions. The aminomethyl group at the 2-position, along with the pyridine nitrogen, can act as a bidentate ligand, chelating to the copper center. This intramolecular coordination can pre-organize the substrate for the catalytic reaction, potentially leading to enhanced reactivity and selectivity.

For example, in a copper-catalyzed N-arylation (a Goldberg-type reaction), the substrate could be coupled with an amide or an amine. The chelation of the aminomethyl group to the copper catalyst could facilitate the oxidative addition of the C-Cl bond and subsequent reductive elimination. Similarly, copper-catalyzed O-arylation with phenols or S-arylation with thiols would provide access to the corresponding ethers and thioethers.

Table 2: Potential Copper-Catalyzed Coupling Reactions This table illustrates potential applications of copper catalysis for the functionalization of the target compound.

| Reaction Type | Reagent | Catalyst | Ligand | Base | Solvent | Expected Product |

| N-Arylation | Benzamide | CuI | DMEDA | K₂CO₃ | Dioxane | N-(6-Methyl-2-(aminomethyl)pyridin-4-yl)benzamide |

| O-Arylation | Phenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | (4-Phenoxy-6-methylpyridin-2-YL)methanamine |

| S-Arylation | Thiophenol | CuI | L-Proline | K₃PO₄ | DMSO | (4-(Phenylthio)-6-methylpyridin-2-YL)methanamine |

Influence of the Methyl Group on Pyridine Ring Reactivity

The methyl group at the 6-position of the pyridine ring exerts both electronic and steric effects that modulate the reactivity of the molecule. Electronically, the methyl group is weakly electron-donating through an inductive effect. This increases the electron density of the pyridine ring, which can have several consequences. For electrophilic aromatic substitution, it would be an activating group, though such reactions are generally difficult on pyridines. In the context of cross-coupling at the 4-position, this increased electron density could slightly decrease the rate of oxidative addition to the palladium catalyst.

Sterically, the methyl group can hinder the approach of reagents to the adjacent 5-position and to the pyridine nitrogen. This steric hindrance can be beneficial in directing reactions to other sites on the ring. For example, in reactions involving the pyridine nitrogen, such as N-oxidation or quaternization, the 6-methyl group could disfavor these transformations, thereby enhancing the selectivity for reactions at other positions.

Chemo- and Regioselective Transformations of Multifunctionalized Pyridines

The presence of multiple reactive sites in this compound—the C4-Cl bond, the aminomethyl group, and the pyridine nitrogen—necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

The C4-Cl bond is the primary site for metal-catalyzed cross-coupling reactions. The choice of a palladium or copper catalyst will selectively target this position. The aminomethyl group is a primary amine and is therefore nucleophilic. It can readily undergo reactions such as acylation, alkylation, and sulfonylation. To prevent unwanted reactions at the amine during cross-coupling, it may be necessary to use a protecting group, such as a Boc or Cbz group. Alternatively, conditions can be chosen that favor one reaction over the other. For example, in the presence of a palladium catalyst and a suitable base, cross-coupling at the C4-Cl bond would be expected to be the dominant reaction pathway.

The pyridine nitrogen is basic and can be protonated or quaternized. In strongly acidic media, the pyridine nitrogen will be protonated, which deactivates the ring towards electrophilic attack but may not significantly interfere with cross-coupling reactions, depending on the specific conditions.

Selective transformations can be achieved by carefully choosing the reaction partners and catalysts. For instance, a selective acylation of the aminomethyl group could be performed using an acyl chloride in the presence of a non-nucleophilic base, leaving the C4-Cl bond intact for subsequent cross-coupling.

Mechanistic Investigations of Key Reaction Pathways Involving this compound

In palladium-catalyzed cross-coupling reactions , the catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C4-Cl bond to form a Pd(II) complex. The electron-donating methyl and aminomethyl groups may slightly slow this step by increasing the electron density at the C4 position.

Transmetalation: The organic group from the coupling partner (e.g., boronic acid in Suzuki coupling or organostannane in Stille coupling) is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.

The aminomethyl group could potentially influence the catalytic cycle by coordinating to the palladium center. This could either stabilize a key intermediate, leading to rate enhancement, or it could lead to the formation of an inactive catalyst species.

Computational and Theoretical Investigations of 4 Chloro 6 Methylpyridin 2 Yl Methanamine and Its Reactions

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule like (4-Chloro-6-methylpyridin-2-YL)methanamine, density functional theory (DFT) would be a primary method of choice. DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products.

The process typically involves geometry optimization of all stationary points on the reaction pathway. Frequency calculations are then performed to characterize these structures. A transition state is identified by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy barrier, a critical factor in reaction kinetics. For instance, in a hypothetical nucleophilic substitution reaction at the 4-position of the pyridine (B92270) ring, computational modeling could compare the energy barriers for different nucleophiles, thus predicting which reaction would be more favorable.

Table 1: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| Hydroxide | Water | 25.4 |

| Ammonia (B1221849) | Water | 28.1 |

| Cyanide | DMSO | 22.8 |

Note: The data in this table is illustrative and not based on actual experimental or calculated values for this compound.

Theoretical Analysis of Selectivity in Derivatization Reactions

Derivatization of this compound can lead to multiple products, making the study of reaction selectivity crucial. Theoretical analysis can predict the regioselectivity and stereoselectivity of such reactions. By calculating the energies of all possible products and the transition states leading to them, the most likely reaction pathway can be determined.

For example, in reactions involving the methanamine side chain, both the nitrogen and the carbon atoms could potentially react. Computational models can help determine which site is more susceptible to attack by a given reagent. Similarly, for electrophilic aromatic substitution on the pyridine ring, theoretical calculations can predict the most likely position of substitution by analyzing the charge distribution and the stability of the resulting intermediates.

Quantum Chemical Studies on Reactivity Descriptors

Quantum chemical studies provide a range of reactivity descriptors that can offer insights into the chemical behavior of this compound. These descriptors are derived from the electronic structure of the molecule. Some key reactivity descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Fukui Functions: These functions are used to predict the local reactivity of different atomic sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Hypothetical Calculated Reactivity Descriptors

| Descriptor | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.

In Silico Design Principles for Modifying this compound Derivatives

In silico design involves the use of computational methods to design new molecules with desired properties. For this compound, this could involve modifying its structure to enhance its reactivity, selectivity, or other chemical properties. For example, if the goal is to increase the molecule's nucleophilicity, computational models can be used to screen different substituents on the pyridine ring to identify those that would increase the electron density on the methanamine nitrogen. This approach allows for the rapid evaluation of a large number of potential derivatives without the need for extensive experimental synthesis and testing.

Molecular Dynamics Simulations of Compound Interactions in Reaction Environments

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with its environment, such as solvent molecules or other reactants. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over time.

In the context of a chemical reaction, MD simulations can be used to study the role of the solvent in stabilizing or destabilizing reactants, transition states, and products. For example, simulations could reveal how water molecules form hydrogen bonds with the methanamine group and how these interactions change along the reaction coordinate. This information is crucial for understanding the solvent effects on reaction rates and mechanisms. Reactive force fields, such as ReaxFF, can be employed in MD simulations to model the bond-breaking and bond-forming processes in chemical reactions. researchgate.net

Applications of 4 Chloro 6 Methylpyridin 2 Yl Methanamine As a Key Building Block in Complex Chemical Synthesis

Construction of Advanced Heterocyclic Systems

There is a notable absence of published research detailing the use of (4-Chloro-6-methylpyridin-2-YL)methanamine in the construction of advanced heterocyclic systems. In principle, the primary amine of the methanamine moiety could serve as a nucleophile in cyclization reactions to form new heterocyclic rings. For example, it could potentially react with dicarbonyl compounds, or their equivalents, to form nitrogen-containing heterocycles. However, no specific examples of such reactions or the resulting complex heterocyclic structures derived from this particular starting material have been documented in the scientific literature.

Role in the Synthesis of Ligands for Catalysis and Coordination Chemistry

The synthesis of ligands for catalysis and coordination chemistry often involves the incorporation of nitrogen-containing heterocycles. The pyridine (B92270) nitrogen and the primary amine of this compound could theoretically act as coordination sites for metal ions. This could allow for its use in the synthesis of bidentate ligands. Despite this potential, a review of the literature did not yield any specific examples of ligands derived from this compound, nor any studies on their coordination behavior with transition metals or their application in catalysis.

Incorporation into Polymeric or Supramolecular Architectures

The bifunctional nature of this compound, possessing a reactive amine and a chloro-substituted pyridine ring, suggests its potential as a monomer or building block in the synthesis of polymers or supramolecular structures. The amine group could be used for polymerization reactions such as polyamidation or polyimidation. The pyridine ring could participate in supramolecular assembly through hydrogen bonding or metal coordination. However, there are no available research articles or patents that describe the incorporation of this compound into either polymeric chains or complex supramolecular architectures.

Strategic Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. Primary amines are common components in many well-known MCRs, such as the Ugi and Passerini reactions. Theoretically, this compound could be employed as the amine component in such reactions to introduce a substituted pyridine motif into the final product. A thorough search of the chemical literature, however, did not reveal any instances of this compound being utilized in any multicomponent reactions.

Development of Novel Reagents and Catalysts Derived from this compound

The functional groups present in this compound could be chemically modified to develop novel reagents or organocatalysts. For instance, the primary amine could be derivatized to form chiral auxiliaries or catalysts. The pyridine ring could also be functionalized further. At present, there is no evidence in the scientific literature of this compound being used as a precursor for the development of new synthetic reagents or catalysts.

Future Directions and Emerging Research Opportunities

Sustainable and Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing pyridine (B92270) derivatives often involve hazardous reagents, harsh reaction conditions, and significant waste generation. rasayanjournal.co.in The future of synthesizing (4-Chloro-6-methylpyridin-2-YL)methanamine lies in the adoption of green chemistry principles to enhance sustainability, efficiency, and safety. ijarsct.co.inmdpi.com

Emerging research focuses on several key areas:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and reduced by-product formation in minutes rather than hours. rasayanjournal.co.inmdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents minimizes environmental impact and simplifies product purification. rasayanjournal.co.inmdpi.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, presenting an eco-friendly alternative to traditional metal catalysts for the formation of pyridine rings from renewable precursors. ijarsct.co.in

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, improving atom economy and reducing the number of synthetic steps and purification processes. nih.govrasayanjournal.co.in

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyridine Derivatives

| Feature | Conventional Synthesis | Green Chemistry Approaches |

|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication rasayanjournal.co.in |

| Solvents | Often uses hazardous, volatile organic solvents | Use of green solvents (e.g., water, ionic liquids) or solvent-free conditions ijarsct.co.inmdpi.com |

| Catalysts | Heavy metal catalysts, strong acids/bases | Biocatalysts (enzymes), recyclable heterogeneous catalysts ijarsct.co.inmdpi.com |

| Efficiency | Multi-step processes, often with lower yields | One-pot multicomponent reactions, higher yields, shorter reaction times nih.govrasayanjournal.co.in |

| Waste | Significant generation of by-products and solvent waste | Minimized waste, improved atom economy mdpi.com |

Exploration of Novel Reaction Pathways and Applications

While this compound serves as a valuable intermediate, future research will likely uncover novel reaction pathways to expand its utility. Pyridine derivatives are integral to many of the top-selling pharmaceuticals and are continuously explored for new therapeutic applications. vcu.edu The unique substitution pattern of this compound—a chloro group, a methyl group, and a methanamine moiety—provides multiple sites for chemical modification.

Future applications could be modeled on related structures that have found success as:

Pharmaceutical Intermediates: Similar chloro-methyl-pyridine structures are key intermediates for drugs like Lumacaftor, used to treat cystic fibrosis. sci-hub.se

Agrochemical Components: The pyridine ring is a common feature in herbicides and pesticides, and novel derivatives could lead to more effective and selective agrochemicals. datainsightsmarket.com

Antitumor Agents: Research into related picolinamide (B142947) derivatives has shown potent antiproliferative activity against various cancer cell lines, suggesting a potential therapeutic avenue for derivatives of this compound. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a major trend in chemical manufacturing, offering enhanced safety, scalability, and efficiency. vcu.edubeilstein-journals.org Flow reactors enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. acs.org

Future research opportunities include:

Developing Continuous Flow Synthesis: Designing a multi-step continuous flow process for this compound could significantly reduce production costs and improve safety, particularly for reactions involving hazardous intermediates. vcu.edu The Bohlmann–Rahtz pyridine synthesis, for example, has been successfully adapted to a continuous flow microwave reactor, allowing for a one-step process without the isolation of intermediates. beilstein-journals.org

Automated Self-Optimizing Systems: Integrating flow reactors with automated systems that use algorithms to identify optimal reaction conditions can rapidly accelerate process development. rsc.org

Solid-Phase Synthesis: Automated solid-phase synthesis in a continuous-flow setup can streamline the production of derivatives, enabling rapid library generation for drug discovery. nih.gov

Table 2: Advantages of Flow Chemistry for Pyridine Synthesis

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reaction volumes minimize the risk associated with highly exothermic or hazardous reactions. |

| Improved Control | Precise control over temperature, pressure, and residence time leads to better selectivity and higher yields. beilstein-journals.org |

| Scalability | Production can be easily scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. vcu.edu |

| Efficiency | Integration of reaction, separation, and purification steps into a single continuous process reduces manual handling and production time. uc.pt |

| Reproducibility | Automated control ensures high reproducibility from run to run. |

Advanced Methodologies for Derivatization and Functionalization

The functionalization of the pyridine ring is crucial for tuning the properties of the final molecule but remains a significant challenge due to the electron-deficient nature of the ring. researchgate.netrsc.org Direct and selective C-H functionalization is a particularly attractive strategy as it avoids the need for pre-functionalized starting materials, thus improving atom and step economy. researchgate.net

Emerging derivatization strategies that could be applied to this compound include:

Meta-Selective C-H Functionalization: While functionalization typically occurs at the ortho- and para-positions, recent advances using transition-metal catalysis and temporary dearomatization strategies have enabled selective modification at the meta-position, opening new avenues for creating novel isomers. nih.govresearchgate.net

Late-Stage Functionalization: The ability to introduce new functional groups into a complex molecule at a late stage of the synthesis is highly valuable in drug discovery. Developing C-H functionalization methods compatible with the existing groups on this compound would be a significant advance.

Photoredox Catalysis: Light-driven reactions offer mild conditions for a variety of transformations, including C-H functionalization, that are often difficult to achieve with traditional thermal methods.

Potential for Expanded Roles in Materials Science and Interdisciplinary Research

Beyond its traditional roles, the pyridine moiety is increasingly important in materials science, serving as a ligand for transition metals, a component in functional organic materials, and a building block for catalysts. researchgate.netresearchgate.net The specific electronic properties conferred by the chloro and methyl substituents on this compound could be harnessed for new applications.

Future research could explore its potential in:

Coordination Chemistry: The nitrogen atom of the pyridine ring and the methanamine side chain can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or novel catalysts.

Functional Materials: Pyridine-containing polymers and conjugated molecules are used in electronic devices such as light-emitting diodes (LEDs). rasayanjournal.co.in Derivatives of this compound could be investigated for unique optical or electronic properties.

Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for designing self-assembling systems and molecular sensors. nih.gov

Q & A

Q. What are the optimized synthetic routes for (4-chloro-6-methylpyridin-2-yl)methanamine, and how can side reactions be minimized?

Methodological Answer: A common approach involves nucleophilic substitution on pre-functionalized pyridine derivatives. For example, reacting 2,4-dichloro-6-methylpyridine with ammonia under controlled conditions (e.g., 60–80°C in ethanol) yields the target compound. However, competing reactions such as over-alkylation or dehalogenation may occur. To mitigate this:

- Use excess ammonia (2–3 equivalents) to favor mono-substitution .

- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion (~85–90%).

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the amine product from residual starting material or byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Key signals include the methyl group (δ ~2.4 ppm, singlet) and the methylamine protons (δ ~3.8 ppm, broad singlet). The pyridine ring protons appear as distinct doublets (δ ~6.5–8.0 ppm) .

- ¹³C NMR: Confirms the chloro-substituted carbon (δ ~150 ppm) and methyl groups (δ ~20–25 ppm).

- Mass Spectrometry (HRMS): Provides exact mass verification (e.g., [M+H]⁺ calculated for C₇H₉ClN₂: 157.0429) .

- X-ray Crystallography: Resolves ambiguities in regiochemistry, as seen in related pyridine derivatives .

Q. How are solubility and stability profiles determined for this compound under experimental conditions?

Methodological Answer:

- Solubility: Test in solvents (DMSO, ethanol, water) via gravimetric analysis. For example, dissolve 10 mg in 1 mL solvent, filter undissolved material, and evaporate to quantify solubility (e.g., ~25 mg/mL in DMSO at 25°C) .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions (pH 3–9) may hydrolyze the amine group, requiring neutral buffers for biological assays .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in kinase inhibition studies involving this compound?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). To resolve:

- Standardize assays using recombinant kinases (e.g., Src vs. Abl) and compare IC₅₀ values under identical ATP levels (1 mM ATP for most assays) .

- Validate target engagement via cellular thermal shift assays (CETSA) to confirm binding in live cells .

- Cross-reference with structural analogs (e.g., 6-chloro-2-methylpyridine derivatives) to identify substituent-specific effects .

Q. How can computational modeling predict the binding mode of this compound to α7 nicotinic acetylcholine receptors?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina with receptor structures (PDB: 3SQ6). The chloro and methyl groups likely occupy hydrophobic pockets, while the amine interacts with Glu172 or Asp174 .

- MD Simulations: Run 100-ns trajectories to assess stability of ligand-receptor complexes. Pay attention to protonation states of the amine at physiological pH (pKa ~9.5) .

- SAR Analysis: Compare with analogs (e.g., 4-methoxy or 6-fluoro derivatives) to map critical substituents for potency .

Q. What experimental and analytical methods resolve discrepancies in reported synthetic yields?

Methodological Answer: Yield variations (e.g., 50–80%) may stem from impurity interference or unoptimized workup. Solutions include:

- In-line FTIR: Monitor reaction progress in real-time to identify incomplete conversions or side products .

- HPLC-MS Purity Checks: Ensure ≥95% purity post-purification. Common impurities include dechlorinated byproducts (e.g., 6-methylpyridin-2-ylmethanamine) .

- Reproducibility Protocols: Document exact solvent grades (e.g., anhydrous ethanol vs. 95% ethanol) and reaction scales, as moisture or oxygen can affect chloro-substitution .

Q. How is the compound’s potential as a fluorescent probe evaluated in cellular imaging?

Methodological Answer:

- Fluorescence Spectroscopy: Measure excitation/emission maxima (e.g., λₑₓ ~350 nm, λₑₘ ~450 nm in PBS) and quantum yield (relative to fluorescein).

- Cellular Uptake: Use confocal microscopy in live cells (e.g., HeLa) with 10 µM compound. Co-stain with organelle markers (e.g., MitoTracker) to assess localization .

- Photostability: Expose to UV light (365 nm) for 1 hour; ≥80% retention of intensity indicates suitability for long-term imaging .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer: While the compound is not chiral, related analogs (e.g., with branched substituents) require:

- Chiral Chromatography: Use preparative HPLC with amylose-based columns to resolve enantiomers.

- Asymmetric Catalysis: Optimize Pd-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) for stereocontrol .

- Crystallization-Induced Diastereomer Resolution: For diastereomeric salts, use tartaric acid derivatives to enhance enantiomeric excess (≥98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.